molecular formula C37H35N3O7 B12732986 Einecs 275-980-8 CAS No. 71750-53-3

Einecs 275-980-8

Cat. No.: B12732986
CAS No.: 71750-53-3
M. Wt: 633.7 g/mol
InChI Key: GRSSMUQHIFFKOZ-UHFFFAOYSA-N
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Description

EINECS 275-980-8, identified as 4,4'-Methylenebis(3-hydroxy-2-naphthoic) acid compound with N,N-diethyl-3-phenyl-1,2,4-oxadiazole-5-ethylamine (1:1), is a complex organic compound characterized by two primary structural motifs:

  • An oxadiazole-ethylamine component, a heterocyclic structure known for its electron-deficient properties and relevance in pharmaceuticals and agrochemicals .

Properties

CAS No.

71750-53-3

Molecular Formula

C37H35N3O7

Molecular Weight

633.7 g/mol

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine

InChI

InChI=1S/C23H16O6.C14H19N3O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12/h1-10,24-25H,11H2,(H,26,27)(H,28,29);5-9H,3-4,10-11H2,1-2H3

InChI Key

GRSSMUQHIFFKOZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for Einecs 275-980-8 involve several steps. Industrial production methods typically include:

    Raw Material Selection: The process begins with the selection of high-purity raw materials.

    Reaction Setup: The raw materials are subjected to specific reaction conditions, including temperature, pressure, and catalysts, to facilitate the desired chemical reactions.

    Purification: The resulting product is purified using techniques such as distillation, crystallization, or chromatography to achieve the required purity levels.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.

Chemical Reactions Analysis

General Principles of Chemical Reactions

Chemical reactions can be categorized into several types, including:

  • Substitution Reactions : One functional group is replaced by another.

  • Elimination Reactions : A leaving group is removed, resulting in the formation of a new bond.

  • Addition Reactions : Two or more molecules combine to form a single product.

Researching Chemical Reactions

To research chemical reactions for a specific compound, databases like CAS Reactions (Chemical Abstracts Service) are invaluable. CAS Reactions contains over 150 million single and multi-step reactions, providing detailed conditions and yields for various chemical transformations .

Data Tables for Chemical Reactions

Creating data tables for chemical reactions typically involves organizing information such as:

Reaction Type Reactants Products Conditions Yield
SubstitutionCompound ACompound BSolvent, Temp80%
EliminationCompound CCompound DCatalyst, Time90%

Detailed Research Findings

  • Literature Review : Examining published studies and patents to identify known reactions.

  • Database Search : Using databases like CAS Reactions or PubChem to find relevant chemical transformations.

  • Experimental Design : Planning experiments to test hypothesized reactions under controlled conditions.

Scientific Research Applications

Einecs 275-980-8 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in biochemical assays and as a marker in molecular biology experiments.

    Medicine: It is used in the development of pharmaceuticals and as a diagnostic tool.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Einecs 275-980-8 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Comparators of this compound

Compound Identifier CAS/EINECS Molecular Formula Structural Features Potential Applications
This compound 275-980-8 C₃₆H₃₂N₄O₆ Methylene-bridged naphthoic acid; oxadiazole-ethylamine Pharmaceutical intermediates, chelating agents
Analog 1 81379-52-4 C₁₈H₁₈N₂O₄ Naphthoic acid derivative; ester groups Polymer stabilizers, UV absorbers
Analog 2 84891-19-0 C₂₀H₂₂N₂O₅ Bis-hydroxynaphthamide; ether linkages Catalysis, supramolecular chemistry
Analog 3 116611-64-4 C₂₂H₂₄N₄O₃ Oxadiazole core; alkylamine substituents Anticancer agents, enzyme inhibitors

Comparative Analysis

Structural Similarities

  • Naphthoic Acid Derivatives: Analog 1 (CAS 81379-52-4) shares the naphthoic acid backbone with this compound but lacks the oxadiazole moiety, replacing it with ester functionalities.
  • Oxadiazole-Containing Compounds : Analog 3 (CAS 116611-64-4) retains the oxadiazole ring but substitutes the methylene-bridged naphthoic acid with simpler alkyl chains, likely altering its pharmacokinetic profile .

Physicochemical Properties

  • Solubility : this compound’s hydroxyl and carboxyl groups confer moderate aqueous solubility, whereas Analog 1’s ester groups enhance lipophilicity.
  • Thermal Stability : The methylene bridge in this compound likely increases thermal stability compared to Analog 2’s ether linkages, which are prone to oxidative degradation .

Q & A

Q. What are the critical physicochemical properties of Einecs 275-980-8 that must be characterized prior to experimental use, and what methodologies ensure accurate measurement?

Methodological Answer: Key properties include solubility, stability under varying conditions (pH, temperature), and spectroscopic fingerprints (e.g., NMR, IR). For solubility, use standardized protocols such as the shake-flask method with HPLC quantification . Stability studies require controlled degradation experiments under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) with periodic sampling . Spectroscopic characterization should follow ICH guidelines, ensuring purity >95% via integration of chromatographic peaks .

Table 1 : Essential Physicochemical Characterization Workflow

PropertyMethodKey ParametersReference Standards
SolubilityShake-flask + HPLCTemperature, solvent polarityUSP ⟨1225⟩
Thermal StabilityTGA/DSCHeating rate, atmosphere controlASTM E2550
PurityGC/HPLC with UV detectionColumn type, mobile phaseICH Q2(R1)

Q. How can researchers ensure reproducibility in synthesizing or isolating this compound?

Methodological Answer: Reproducibility hinges on explicit documentation of synthetic steps, including catalysts, reaction times, and purification techniques. For novel syntheses, provide step-by-step protocols with molar ratios, solvent grades, and equipment specifications (e.g., inert atmosphere glovebox for air-sensitive steps) . For known compounds, cross-validate procedures against prior literature, noting deviations (e.g., alternative reflux temperatures) . Always include control experiments to confirm yield and purity, such as spiking with reference materials .

Advanced Research Questions

Q. What experimental design strategies minimize confounding variables when studying the reactivity of this compound in multi-component systems?

Methodological Answer: Employ factorial design (e.g., Box-Behnken or central composite design) to isolate the effects of variables like temperature, concentration, and catalyst loading . For kinetic studies, use stopped-flow techniques with in-situ monitoring (UV-Vis or Raman spectroscopy) to capture transient intermediates . Validate designs via negative controls (e.g., omitting catalysts) and statistical tools like ANOVA to assess significance (p < 0.05) . Document all parameters in supplementary materials to enable replication .

Q. How should researchers resolve contradictions in reported thermodynamic data (e.g., ΔH, ΔG) for this compound?

Methodological Answer: Conduct meta-analyses of existing data to identify outliers and systematic errors (e.g., calorimetry vs. computational estimates) . Replicate disputed experiments under standardized conditions, using high-purity reagents and calibrated instruments (e.g., isothermal titration calorimetry with NIST-traceable standards) . Apply error-propagation models to quantify uncertainties in measurements and compare with literature values . For computational data, validate force fields or DFT methods against experimental benchmarks .

Q. What integrative approaches combine computational modeling and experimental data to predict the behavior of this compound in novel environments?

Methodological Answer: Develop QSPR (Quantitative Structure-Property Relationship) models using descriptors like logP, molecular polarizability, and HOMO-LUMO gaps derived from DFT calculations . Validate predictions experimentally via high-throughput screening (e.g., 96-well plate assays for solubility or reactivity) . Use Bayesian optimization to iteratively refine models based on discrepancies between predicted and observed results . Cross-reference with cheminformatics databases (e.g., PubChem) to contextualize findings .

Methodological Best Practices

  • Data Contradiction Analysis : Apply Bland-Altman plots or Cohen’s kappa to assess inter-study variability .
  • Ethical Replication : Adhere to protocols for reporting negative results to avoid publication bias .
  • Supplementary Materials : Archive raw data, instrument calibration logs, and computational input files in repositories like Zenodo or Figshare to enhance transparency .

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